2-(2-Fluorophenyl)-4-methylaniline;hydrochloride

Salt Form Stability Solubility

This hydrochloride salt of 2'-fluoro-5-methyl-[1,1'-biphenyl]-2-amine offers enhanced solubility and stability over the free base, ensuring reproducible results. Its unique substitution pattern (2'-F, 5-CH3) critically modulates lipophilicity and target interactions. With a documented MCF-7 cytotoxicity IC50 of 10.5 µM, it serves as an ideal quantitative probe for SAR studies in oncology. The biphenyl core is a privileged scaffold for synthesizing libraries targeting kinases, GPCRs, and ion channels. This well-defined, tractable building block is a reliable starting point for medicinal chemistry and novel synthetic methodology development.

Molecular Formula C13H13ClFN
Molecular Weight 237.7
CAS No. 2411223-59-9
Cat. No. B2691185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-4-methylaniline;hydrochloride
CAS2411223-59-9
Molecular FormulaC13H13ClFN
Molecular Weight237.7
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)C2=CC=CC=C2F.Cl
InChIInChI=1S/C13H12FN.ClH/c1-9-6-7-13(15)11(8-9)10-4-2-3-5-12(10)14;/h2-8H,15H2,1H3;1H
InChIKeyOHOJTBGREFVWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluorophenyl)-4-methylaniline;hydrochloride (CAS 2411223-59-9): Structural and Physical Properties Overview


2-(2-Fluorophenyl)-4-methylaniline;hydrochloride, also known as 2'-Fluoro-5-methyl-[1,1'-biphenyl]-2-amine hydrochloride, is a biphenyl aniline derivative with the molecular formula C13H13ClFN and a molecular weight of 237.7 g/mol . It is a salt form of the corresponding free base (CAS 1083401-20-0) and is characterized by a biphenyl core with a fluorine atom at the 2'-position, a methyl group at the 5-position, and a primary amine group at the 2-position .

Why 2-(2-Fluorophenyl)-4-methylaniline;hydrochloride (2411223-59-9) Cannot Be Generically Substituted by Other Biphenyl Anilines


Substituting 2-(2-Fluorophenyl)-4-methylaniline;hydrochloride with closely related analogs, such as the free base (CAS 1083401-20-0) or regioisomers like 3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride (CAS 139769-18-9), can fundamentally alter experimental outcomes due to differences in key physicochemical and biological properties. The hydrochloride salt form is reported to enhance stability and solubility compared to the free base , while the specific pattern of substitution (2'-fluoro and 5-methyl) is a critical determinant of lipophilicity and potential interactions with biological targets . As such, for any application requiring a reproducible, well-defined, and tractable chemical entity, procurement of the precise CAS number is necessary.

Quantitative Evidence for 2-(2-Fluorophenyl)-4-methylaniline;hydrochloride (2411223-59-9) Differentiation


Impact of Salt Form on Physicochemical Stability and Solubility

The hydrochloride salt (CAS 2411223-59-9) is reported to exhibit enhanced stability and solubility compared to its free base counterpart (CAS 1083401-20-0).

Salt Form Stability Solubility

Comparative Cytotoxicity of Aniline Derivatives in MCF-7 Breast Cancer Cells

In a vendor-reported cytotoxicity assay against the MCF-7 breast cancer cell line, 2-(2-Fluorophenyl)-4-methylaniline demonstrated an IC50 of 10.5 µM. In the same assay context, a related 4-chloroaniline derivative showed an IC50 of 8.3 µM.

Cytotoxicity MCF-7 Anticancer

High-Impact Research and Industrial Application Scenarios for 2-(2-Fluorophenyl)-4-methylaniline;hydrochloride (2411223-59-9)


Structure-Activity Relationship (SAR) Studies in Anticancer Research

As demonstrated by the comparative IC50 values, this compound can serve as a probe in SAR studies to investigate the impact of halogen substitution on cytotoxicity. The 10.5 µM IC50 against MCF-7 cells provides a quantitative baseline for evaluating the potency of newly synthesized derivatives.

Medicinal Chemistry Optimization Campaigns

This compound's biphenyl core is a privileged scaffold in medicinal chemistry. The unique 2'-fluoro-5-methyl substitution pattern makes it a valuable starting point for synthesizing libraries of analogs targeting kinases, GPCRs, or ion channels, where the fluorine atom can modulate metabolic stability and target binding.

Chemical Biology Tool Compound for Process Optimization

For researchers developing new synthetic methodologies (e.g., C-H activation, cross-coupling reactions), the distinct substitution pattern of this aniline derivative makes it a suitable substrate for evaluating the scope and tolerance of novel reaction conditions. Its ready availability ensures it can be reliably procured for such purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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